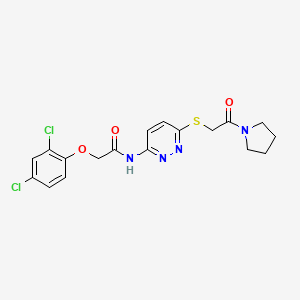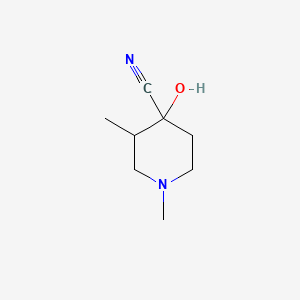![molecular formula C11H14ClN3 B2972888 2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole CAS No. 2124406-81-9](/img/structure/B2972888.png)
2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole” is a chemical compound. It is related to “Octahydrocyclopenta[c]pyrrole”, which has a molecular formula of C7H13N . The average mass of “Octahydrocyclopenta[c]pyrrole” is 111.185 Da .
Synthesis Analysis
The synthesis of pyrrole compounds, which are related to the structure of “2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole”, has been extensively studied . For instance, the Paal-Knorr pyrrole synthesis involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis
The chemical reactions involving pyrrole compounds have been widely studied . For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . In ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride gives substituted pyrroles in excellent yields .Mecanismo De Acción
Target of Action
Similar compounds such as octahydrocyclopenta[c]pyridine and octahydrocyclopenta[c]pyran analogues have been reported to act as antagonists for the protease activated receptor 1 (par1) . PAR1 is a G-protein coupled receptor on the surface of platelets and is regulated by thrombin . It has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events .
Mode of Action
Similar compounds have been shown to interact with par1, leading to the prevention of platelet aggregation . This suggests that 2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole might also interact with its targets in a similar manner, potentially inhibiting their activity and preventing downstream effects.
Biochemical Pathways
Given the potential target of par1, it can be inferred that the compound may affect the thrombin-par1 pathway, which plays a crucial role in platelet aggregation . Inhibition of this pathway could potentially prevent thrombotic cardiovascular events .
Pharmacokinetics
Similar compounds have been reported to have poor metabolic stability in human and rat liver microsomes . Efforts have been made to improve the metabolic stability of these compounds by the insertion of a heteroatom at C5 of the octahydroindene ring . This suggests that the metabolic stability of 2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole might also be a significant factor affecting its bioavailability.
Result of Action
Based on the potential target of par1, it can be inferred that the compound might prevent platelet aggregation, thereby potentially preventing thrombotic cardiovascular events .
Propiedades
IUPAC Name |
2-(5-chloropyrimidin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c12-10-4-13-11(14-5-10)15-6-8-2-1-3-9(8)7-15/h4-5,8-9H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKNDDKUXLHLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile](/img/structure/B2972806.png)
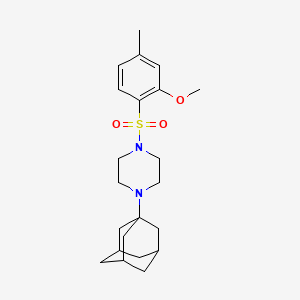
![2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2972808.png)
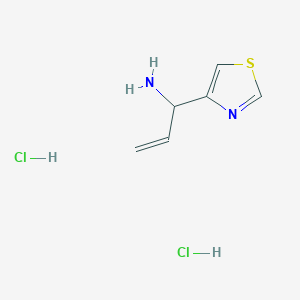
![N-[3-(1H-imidazol-1-yl)propyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B2972811.png)
![Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B2972814.png)
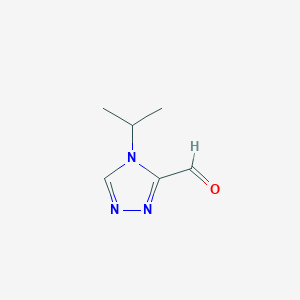

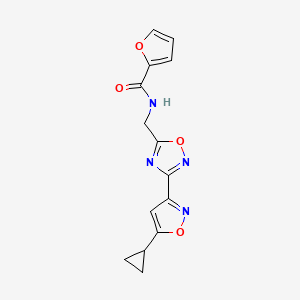
![N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide](/img/structure/B2972821.png)
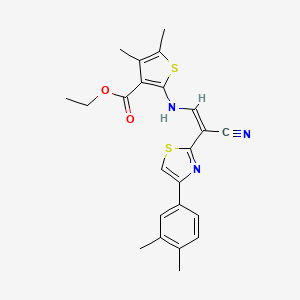
![6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2972825.png)
